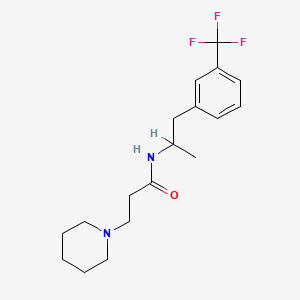
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide is a synthetic organic compound that belongs to the class of amides It features a piperidine ring, a trifluoromethyl group, and a phenethylamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide typically involves the following steps:
Formation of the Phenethylamine Backbone: The starting material, alpha-methyl-m-trifluoromethylbenzene, undergoes a Friedel-Crafts alkylation to introduce the phenethylamine moiety.
Piperidine Ring Formation: The phenethylamine intermediate is then reacted with a suitable piperidine derivative under reductive amination conditions.
Amide Bond Formation: The final step involves the coupling of the piperidine derivative with a propionyl chloride to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the amide or piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or piperidines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group may enhance its binding affinity and metabolic stability, while the piperidine ring can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
N-(alpha-Methyl-m-trifluoromethylphenethyl)-3-piperidinopropionamide: vs. : The latter has a pyrrolidine ring instead of a piperidine ring, which may affect its biological activity.
This compound: vs. : The morpholine ring introduces an oxygen atom, potentially altering its solubility and reactivity.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, is known for enhancing metabolic stability and lipophilicity.
Propiedades
Número CAS |
73826-20-7 |
|---|---|
Fórmula molecular |
C18H25F3N2O |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
3-piperidin-1-yl-N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]propanamide |
InChI |
InChI=1S/C18H25F3N2O/c1-14(12-15-6-5-7-16(13-15)18(19,20)21)22-17(24)8-11-23-9-3-2-4-10-23/h5-7,13-14H,2-4,8-12H2,1H3,(H,22,24) |
Clave InChI |
QBLILIXDAZMDNA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC(=CC=C1)C(F)(F)F)NC(=O)CCN2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


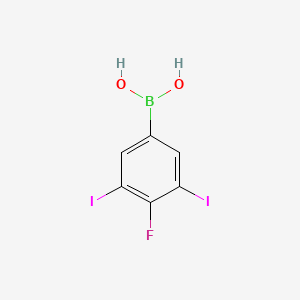
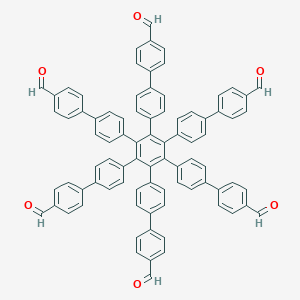

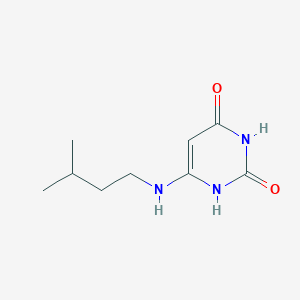


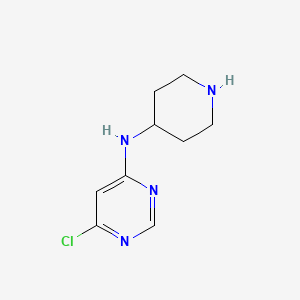
![(2R,3S,4S,5R,6R)-3,4-dihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-(hydroxymethyl)-2-(sulfooxymethyl)oxolan-3-yl]oxy-5-sulfooxyoxane-2-carboxylic acid](/img/structure/B13408805.png)
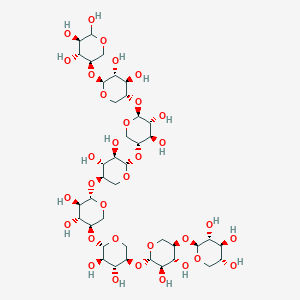
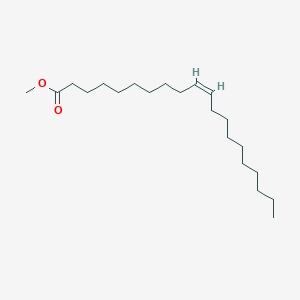
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-3-carbaldehyde](/img/structure/B13408822.png)



